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Compound Name: Methotrexate monohydrate

Cat. No.: B1676407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of methotrexate monohydrate, focusing on its

core mechanism as a competitive inhibitor of dihydrofolate reductase (DHFR). It covers the

biochemical pathways, enzyme kinetics, structural interactions, and experimental

methodologies relevant to its study and application.

Core Mechanism of Action: Competitive Inhibition of
DHFR
Methotrexate (MTX) is a folate analog classified as an antifolate antimetabolite.[1] Its primary

mechanism of action is the potent competitive inhibition of dihydrofolate reductase (DHFR), an

essential enzyme in folate metabolism.[2] MTX exhibits an affinity for DHFR that is

approximately 1000-fold greater than that of its natural substrate, 7,8-dihydrofolate (DHF).[1][3]

This high-affinity, tight, and slow binding effectively prevents the reduction of DHF to its active

form, 5,6,7,8-tetrahydrofolate (THF).[4]

The depletion of the intracellular THF pool disrupts critical metabolic processes. THF and its

derivatives are crucial one-carbon donors for the de novo synthesis of purine nucleotides and

thymidylate.[1][5] Specifically, THF is required for the activity of thymidylate synthase (TS),

which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate

(dTMP), a necessary precursor for DNA synthesis.[6][7] Consequently, DHFR inhibition by MTX

leads to the cessation of DNA synthesis, RNA synthesis, and protein production, ultimately

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1676407?utm_src=pdf-interest
https://www.benchchem.com/product/b1676407?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methotrexate
https://www.droracle.ai/articles/327723/methotrexate-mechanism-of-action
https://en.wikipedia.org/wiki/Methotrexate
https://www.letstalkacademy.com/methotrexate-dihydrofolate-reductase-inhibition/
https://proteopedia.org/wiki/index.php/Methotrexate
https://en.wikipedia.org/wiki/Methotrexate
https://pmc.ncbi.nlm.nih.gov/articles/PMC129699/
https://www.researchgate.net/figure/A-stepwise-illustration-of-the-role-of-folate-in-intracellular-purine-and-pyrimidine_fig2_331557812
https://www.mdpi.com/2218-1989/15/11/715
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


causing cell cycle arrest in the S phase and inducing apoptosis, particularly in rapidly

proliferating cells like cancer cells.[4][8]

Within the cell, MTX is converted into polyglutamated forms by the enzyme folylpolyglutamate

synthetase (FPGS).[2][9] These polyglutamated derivatives are retained more effectively within

the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes, thereby

enhancing the drug's efficacy.[2][9]

Quantitative Data: Enzyme Kinetics and
Pharmacokinetics
The efficacy of methotrexate is defined by its binding affinity to DHFR and its pharmacokinetic

profile.

Table 1: Enzyme Inhibition and Binding Affinity Data
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Parameter Value
Enzyme
Source/Cell Line

Comments

Ki (Inhibition

Constant)
3.4 pM

Human DHFR

(hDHFR)

Demonstrates

extremely high affinity.

[10]

Kd (Dissociation

Constant)
9.5 nM Modified E. coli DHFR

Determined by

fluorescence

methods.[11][12]

Kd (with NADPH) 2.6 x 10-11 M (26 pM) Not Specified

NADPH enhances the

binding of MTX to

DHFR.[13]

Kd (without NADPH) 3.7 x 10-9 M (3.7 nM) Not Specified

Binding is weaker in

the absence of the

cofactor.[13]

IC50 (Half Maximal

Inhibitory

Concentration)

0.12 ± 0.07 µM
DHFR Enzymatic

Assay

Value determined at

the 30-minute time

point.[14]

IC50 Range 6.05 nM to >1,000 nM
Various Cancer Cell

Lines

Demonstrates wide

variability in cellular

sensitivity.[15]

Affinity vs.

Dihydrofolate
~1000-fold higher General

MTX binds to DHFR

with much greater

affinity than the

natural substrate.[1]

Table 2: Summary of Methotrexate Pharmacokinetics
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Parameter Value Route Comments

Bioavailability 64-90% Oral (low dose)

Decreases at doses

above 25 mg due to

transport saturation.

[16][17]

Time to Peak Plasma

Concentration (Tmax)
1 - 2 hours Oral

Time to reach

maximum

concentration in the

blood.[16]

Protein Binding 35-54% Plasma
Primarily binds to

albumin.[1][16]

Volume of Distribution

(Vd)
~1 L/kg Steady State

Distributes primarily to

non-fatty tissues.[16]

[18]

Elimination Half-life

(t1/2)
3 - 10 hours Low Dose

Elimination half-life for

lower therapeutic

doses.[1][16]

Elimination Half-life

(t1/2)
8 - 15 hours High Dose

Elimination half-life for

higher oncologic

doses.[1][16]

Metabolism
Hepatic and

Intracellular
-

Metabolized to 7-

hydroxymethotrexate

and polyglutamates.

[1][16]

Excretion 80-100% in Urine -

Primarily excreted

unchanged by the

kidneys via filtration

and tubular secretion.

[1][18]

Structural Basis of DHFR Inhibition
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Methotrexate's inhibitory power stems from its structural similarity to dihydrofolate, allowing it to

fit into the same active site on the DHFR enzyme.[19] The binding of MTX is stabilized by

numerous interactions with amino acid residues within this pocket.[20]

Upon binding, MTX induces significant conformational changes in the enzyme. A key event is

the closing of a flexible protein loop (residues 9-24, often called the M20 loop in E. coli DHFR)

over the bound inhibitor.[21][22] This movement effectively traps the drug within the active site,

contributing to the slow dissociation rates and the tight-binding nature of the inhibition.[11][22]

The presence of the cofactor NADPH further stabilizes this closed conformation, enhancing the

binding of MTX.[13][23]

Visualizing the Impact of Methotrexate
Signaling Pathways and Cellular Fate
The following diagrams illustrate the critical pathways affected by methotrexate.
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Caption: Inhibition of DHFR by MTX blocks THF regeneration, halting pyrimidine and purine
synthesis.
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Caption: Cellular uptake, polyglutamylation, and efflux of methotrexate.

Experimental Protocols
Protocol 1: In Vitro DHFR Inhibition Assay
(Spectrophotometric)
This protocol is a generalized method for determining the inhibitory effect of a compound on

DHFR activity by monitoring NADPH oxidation.[24]

Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The reaction can

be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of

NADPH to NADP⁺.

Materials:

Recombinant human DHFR enzyme

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Dihydrofolic acid (DHF) substrate solution
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NADPH solution

Methotrexate (or test inhibitor) solution

96-well UV-transparent microplate

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and MTX in the assay buffer.

Protect the DHF solution from light.[24]

Reaction Setup: In a 96-well plate, set up the following reactions (final volume e.g., 200 µL):

Enzyme Control (EC): Assay Buffer, DHFR enzyme, and NADPH.

Inhibitor Wells (Test): Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of

MTX.

Background Control: Assay Buffer, DHF, and NADPH (no enzyme).

Pre-incubation: Add the enzyme, buffer, NADPH, and inhibitor to the wells. Mix and pre-

incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

[25]

Initiate Reaction: Start the reaction by adding the DHF substrate to all wells. Mix

immediately.

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin

reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

Data Analysis:

Calculate the rate of reaction (V) for each well by determining the slope of the linear

portion of the absorbance vs. time plot (ΔAbs/min).

Correct the rates by subtracting the background rate.
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Calculate the percent inhibition for each MTX concentration relative to the Enzyme Control

rate: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

Plot percent inhibition vs. log[MTX] and fit the data to a dose-response curve to determine

the IC₅₀ value.

Protocol 2: Cellular Cytotoxicity Assay (SRB Assay)
This protocol determines the concentration of MTX that inhibits the growth of a cancer cell line

by 50% (IC₅₀).[15]

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell density

based on the measurement of cellular protein content.

Materials:

Human cancer cell line (e.g., HCT-116, AGS)

Complete cell culture medium

Methotrexate stock solution

96-well cell culture plates

Trichloroacetic acid (TCA), cold

SRB solution (0.4% w/v in 1% acetic acid)

Tris base solution (10 mM)

Microplate reader (510 nm)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000

cells/well) and allow them to adhere overnight.

Drug Treatment: The next day, replace the medium with fresh medium containing serial

dilutions of methotrexate (e.g., from 0.1 nM to 1000 nM). Include untreated cells as a control.
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Incubate for 72 hours.[15]

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL

of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry

completely.

Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room

temperature.

Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound

dye and air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-

bound dye.

Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell survival relative to the untreated control wells.

Plot the percentage of cell survival against the log[MTX] and fit the data to a dose-

response curve to calculate the IC₅₀ value.[15]

Mechanisms of Methotrexate Resistance
The clinical efficacy of methotrexate can be limited by the development of drug resistance. The

primary mechanisms include:

Impaired Cellular Uptake: Decreased expression or mutations in the solute carrier family 19

member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is the primary

transporter of MTX into cells.[2][26]

Increased DHFR Expression: Amplification of the DHFR gene leads to higher levels of the

target enzyme, requiring more drug to achieve an inhibitory effect.[26][27]
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DHFR Gene Mutations: Structural mutations in the DHFR active site can decrease its

binding affinity for MTX, rendering the drug less effective.[27]

Decreased Polyglutamylation: Reduced activity of the FPGS enzyme results in less

intracellular retention of MTX, as the non-polyglutamated form is more readily effluxed.[9][26]

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as

ABCG2, can actively pump MTX out of the cell.[2]

Conclusion
Methotrexate monohydrate remains a cornerstone therapeutic agent due to its potent and

specific inhibition of dihydrofolate reductase. Its mechanism, which disrupts the fundamental

processes of nucleotide synthesis, provides a powerful strategy for targeting rapidly dividing

cells in cancer and modulating immune responses in autoimmune diseases. A thorough

understanding of its pharmacology, the structural basis of its interaction with DHFR, and the

mechanisms by which resistance can emerge is critical for its optimal clinical use and for the

development of next-generation antifolate therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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